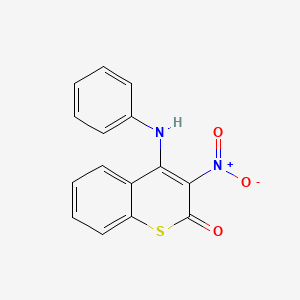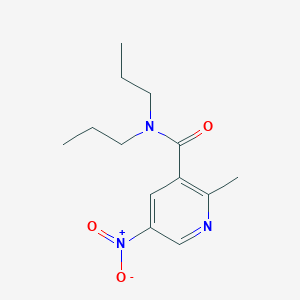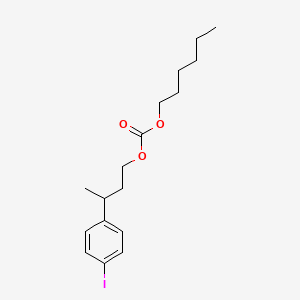
hexyl 3-(4-iodophenyl)butyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 3-(4-iodophenyl)butyl carbonate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a hexyl group, a 4-iodophenyl group, and a butyl carbonate group, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 3-(4-iodophenyl)butyl carbonate can be achieved through a multi-step process involving the formation of the ester bond. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) or silver oxide (Ag_2O) as a mild base.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include the careful selection of reagents and catalysts to facilitate the esterification reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
Hexyl 3-(4-iodophenyl)butyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The iodophenyl group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.
Substitution: Palladium catalysts are often used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Hexyl 3-(4-iodophenyl)butyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexyl 3-(4-iodophenyl)butyl carbonate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical reactions. The iodophenyl group may interact with enzymes or receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- Hexyl 3-(4-bromophenyl)butyl carbonate
- Hexyl 3-(4-chlorophenyl)butyl carbonate
- Hexyl 3-(4-fluorophenyl)butyl carbonate
Uniqueness
Hexyl 3-(4-iodophenyl)butyl carbonate is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can participate in specific reactions that other halogens may not, making this compound valuable for certain applications.
Properties
CAS No. |
60075-84-5 |
|---|---|
Molecular Formula |
C17H25IO3 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
hexyl 3-(4-iodophenyl)butyl carbonate |
InChI |
InChI=1S/C17H25IO3/c1-3-4-5-6-12-20-17(19)21-13-11-14(2)15-7-9-16(18)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3 |
InChI Key |
CSNJHTNBRRBHSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)OCCC(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


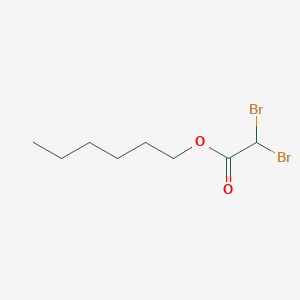
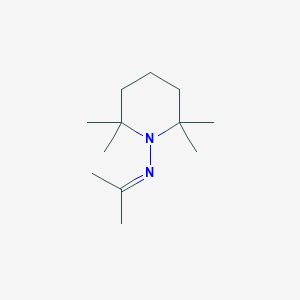
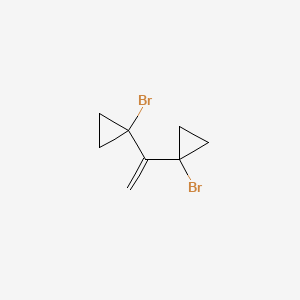
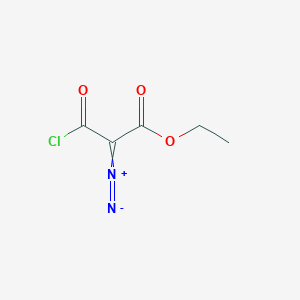
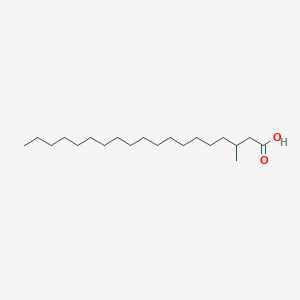
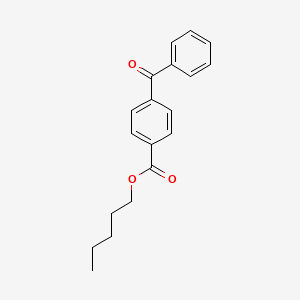
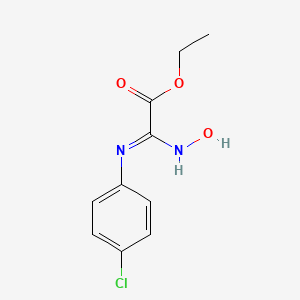
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)
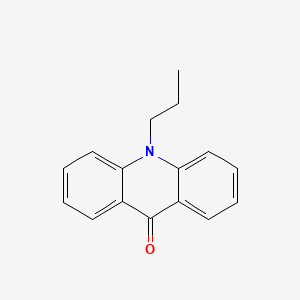

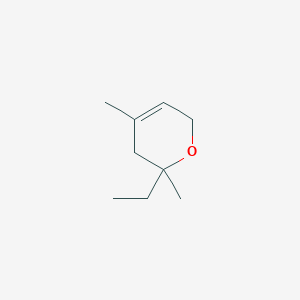
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)
